2-(2-Methyl-5-nitrophenyl)acetonitrile

Übersicht

Beschreibung

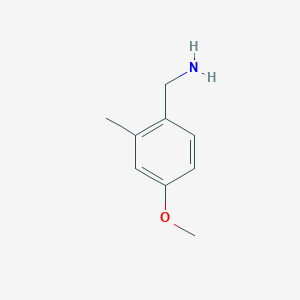

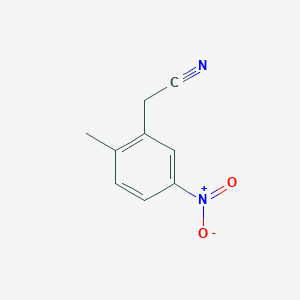

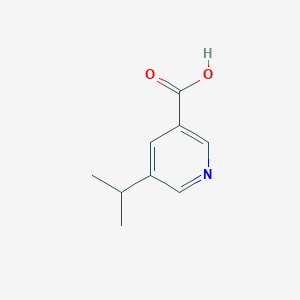

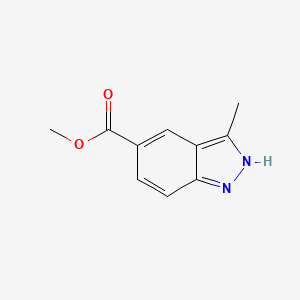

“2-(2-Methyl-5-nitrophenyl)acetonitrile” is an organic compound with the molecular formula C9H8N2O2 . It is also known as “(2-Methyl-5-nitro-phenyl)-acetonitrile” and "Benzeneacetonitrile, 2-Methyl-5-nitro-" .

Synthesis Analysis

The synthesis of “2-(2-Methyl-5-nitrophenyl)acetonitrile” involves several steps. In one method, the product of a preceding step and potassium cyanide were refluxed in acetonitrile for 8 hours, then cooled to ambient temperature and stirred overnight. The reaction was evaporated in vacuo, dissolved in DCM, and filtered. The filtrate was washed with pH 7 buffer and brine, evaporated, and purified by flash column chromatography (1:1 hexane:ethyl acetate eluant) giving the title compound .Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-5-nitrophenyl)acetonitrile” can be represented by the SMILES notation:CC1=C(C=C(C=C1)N+[O-])CC#N .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Smiles Rearrangement in Borane Reduction : 2-Nitrophenols, closely related to 2-(2-Methyl-5-nitrophenyl)acetonitrile, exhibit Smiles rearrangement during borane reduction, producing valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

- Organotin Compound Synthesis for OLEDs : Research into organotin compounds derived from Schiff bases, utilizing similar nitrophenyl structures, indicates potential applications in organic light emitting diodes (García-López et al., 2014).

- Structural Studies : The structures of (4-nitrophenyl)acetonitrile and its carbanion, closely related to the chemical , were analyzed to understand the spectral and structural changes during molecular transformations (Binev et al., 2000).

Photophysical and Electrochemical Applications

- Photochemical Synthesis : The study on the photochemical synthesis of 4(5)-nitro-2-arylimidazoles shows the reactivity of similar nitrophenyl structures in the presence of acetonitrile, which could be crucial for developing new synthetic pathways (D’Auria et al., 1998).

- Electrochemical Reduction Studies : The electrochemical reduction of aryl thiocyanates in acetonitrile offers insights into the reductive cleavage mechanism of S-CN bonds in compounds like 2-(2-Methyl-5-nitrophenyl)acetonitrile (Houmam et al., 2003).

Polymorphism and Crystallography

- Polymorphism of Related Compounds : Studies on 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound similar in structure, show distinct polymorphic behavior, which is crucial for understanding the crystalline forms and stability of such chemicals (Yu et al., 2000).

Kinetic Studies

- Proton Transfer Reactions : Kinetic studies of compounds like 4-Nitrophenyl[bis(ethylsulphonyl)]methane in acetonitrile, which share structural similarities with 2-(2-Methyl-5-nitrophenyl)acetonitrile, provide valuable insights into the reactivity and proton transfer dynamics of these compounds (Jarczewski & Binkowska, 2001).

Eigenschaften

IUPAC Name |

2-(2-methyl-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)6-8(7)4-5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZLJZJTFWQXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625919 | |

| Record name | (2-Methyl-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-5-nitrophenyl)acetonitrile | |

CAS RN |

409082-11-7 | |

| Record name | (2-Methyl-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

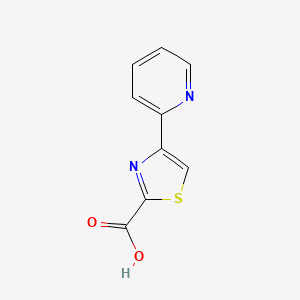

![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)